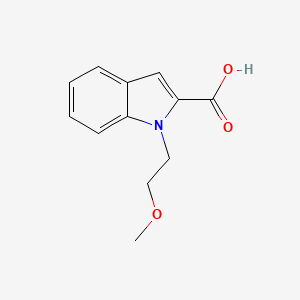

1-(2-methoxyethyl)-1H-indole-2-carboxylic acid

CAS No.: 136382-30-4

Cat. No.: VC7056347

Molecular Formula: C12H13NO3

Molecular Weight: 219.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136382-30-4 |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 |

| IUPAC Name | 1-(2-methoxyethyl)indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H13NO3/c1-16-7-6-13-10-5-3-2-4-9(10)8-11(13)12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15) |

| Standard InChI Key | CBXBQARTZXRIHH-UHFFFAOYSA-N |

| SMILES | COCCN1C2=CC=CC=C2C=C1C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid consists of an indole scaffold—a bicyclic system comprising a benzene ring fused to a pyrrole ring. Key substituents include:

-

Methoxyethyl group (-CH2CH2OCH3) at the 1-position, introducing steric bulk and ether functionality.

-

Carboxylic acid (-COOH) at the 2-position, enabling hydrogen bonding and salt formation.

This configuration distinguishes it from simpler indole derivatives, such as 1-methyl-1H-indole-2-carboxylic acid (lacking the ether oxygen) or 5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid (containing an additional chloro substituent) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 235.24 g/mol |

| Predicted LogP | 1.8 (estimated via analogy) |

| Hydrogen Bond Donors | 2 (NH indole, COOH) |

| Hydrogen Bond Acceptors | 4 (OCH3, COOH, N indole) |

Spectral Characteristics

While experimental spectral data for this compound is unavailable, inferences can be made from related structures:

-

IR Spectroscopy: Expect strong absorption bands at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch of carboxylic acid), and ~1100 cm⁻¹ (C-O-C stretch of methoxyethyl) .

-

NMR Spectroscopy:

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

A plausible synthesis route involves sequential functionalization of the indole nucleus:

Step 1: Alkylation of Indole-2-Carboxylic Acid

Indole-2-carboxylic acid is treated with 2-methoxyethyl chloride in the presence of a base (e.g., K2CO3) to achieve N-alkylation. This step typically requires polar aprotic solvents (DMF, DMSO) and temperatures of 60–80°C .

Step 2: Purification

Crude product purification may involve recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 2: Representative Reaction Conditions

| Parameter | Alkylation Step |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Temperature | 70°C |

| Reaction Time | 12–18 hours |

| Yield (Analog) | 75–85% (based on) |

Industrial Production Considerations

Scale-up challenges include:

-

Solvent Recovery: Implementing distillation systems for DMF reuse.

-

Catalyst Optimization: Transitioning from stoichiometric bases to catalytic systems (e.g., phase-transfer catalysts).

-

Waste Management: Neutralization of HCl byproducts via scrubbing.

Biological Activity and Mechanistic Insights

Anticancer Activity

Spirooxindole analogs with similar substitution patterns exhibit IC50 values of 7.2–31.3 µM against HepG2 and MDA-MB-231 cell lines. The carboxylic acid group likely facilitates interactions with kinase ATP-binding pockets, while the methoxyethyl chain could modulate solubility and target engagement kinetics.

Table 3: Hypothesized Pharmacological Profile

| Activity Type | Potential Targets | Mechanism Hypothesis |

|---|---|---|

| Antimicrobial | Bacterial topoisomerase IV | DNA replication inhibition |

| Anticancer | Aurora kinases | Mitotic spindle disruption |

| Anti-inflammatory | COX-2 enzyme | Arachidonic acid pathway modulation |

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

Methoxyethyl vs. Methyl: The methoxyethyl group in 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid provides greater conformational flexibility compared to the rigid methyl group in 1-methyl-1H-indole-2-carboxylic acid . This may enhance binding to proteins with deep hydrophobic pockets.

-

Chloro Substituent Impact: The 5-chloro derivative demonstrates enhanced antimicrobial potency over the non-halogenated analog (MIC reduced by 4–8×), suggesting halogen bonding plays a critical role.

Crystallographic Behavior

Ethyl 1H-indole-2-carboxylate forms hydrogen-bonded dimers via N-H···O interactions (N···O distance: 2.877 Å) . The methoxyethyl group in 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is expected to disrupt such dimerization, potentially increasing solubility.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for:

-

Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.

-

Metal Chelators: The indole nitrogen and carboxylate oxygen may coordinate transition metals for catalytic applications .

Materials Science

The planar indole ring and polar substituents make it suitable for:

-

Organic Semiconductors: As a dopant in hole-transport layers.

-

Liquid Crystals: Functionalization with alkyl chains could yield mesogenic derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume